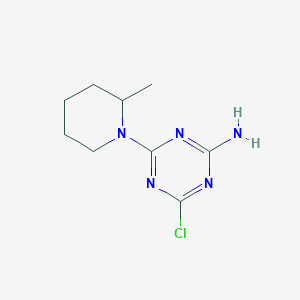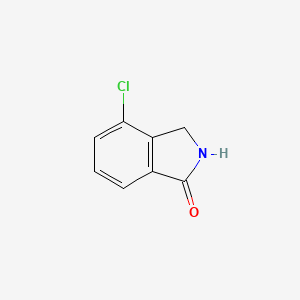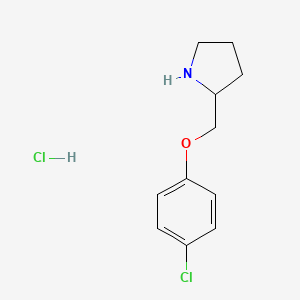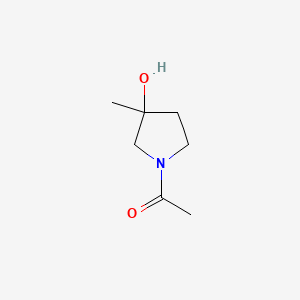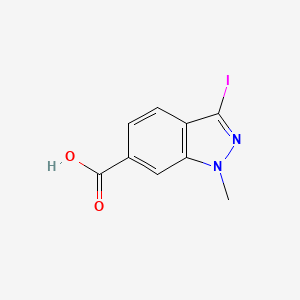
3-Iodo-1-methyl-1H-indazole-6-carboxylic acid
Vue d'ensemble
Description
“3-Iodo-1-methyl-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C8H5IN2O2 . It is a derivative of indazole, which is a type of heterocyclic compound. The indazole ring system is prevalent in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years due to their prevalence in natural products and pharmaceuticals . A variety of methods have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “3-Iodo-1-methyl-1H-indazole-6-carboxylic acid” consists of an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. In this compound, the indazole ring is substituted at the 3rd position with an iodine atom and at the 6th position with a carboxylic acid group .Chemical Reactions Analysis
Indazole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Applications De Recherche Scientifique
Pharmaceutical Precursor Synthesis
3-Iodo-1-methyl-1H-indazole-6-carboxylic acid: is a valuable precursor in pharmaceutical synthesis. Its C-3 functionalization through Suzuki–Miyaura cross-coupling reactions can produce a variety of biologically active compounds . This process involves the use of palladium catalysts and has been shown to be effective in creating compounds for treating cancer and inflammatory diseases .
Development of Antitumor Agents
The compound has been utilized in the design and synthesis of indazole derivatives that exhibit significant antitumor activity. The R1 substituent on the benzene ring at the C-5 position of indazole plays a crucial role in the anti-proliferative activity, indicating the importance of the fluorine substituent for antitumor activity .
Antimicrobial and Anti-inflammatory Applications
Indazole-containing compounds, including those derived from 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid , have shown a broad spectrum of biological activities. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Catalysis and Green Chemistry
The compound is involved in catalytic processes that aim for greener chemistry. For instance, the use of ferrocene-based divalent palladium complexes immobilized over ionic liquids not only improves yields but also makes catalyst recycling more effective, contributing to sustainable chemical practices .
Microwave-Assisted Organic Synthesis
3-Iodo-1-methyl-1H-indazole-6-carboxylic acid: is used in microwave-assisted organic synthesis, particularly in expeditive C-3 vinylation of indazoles. This method allows for selective access to 3-vinylated indazoles without the need for N-protection, which is advantageous for synthesizing biologically active molecules .
Neuroscientific Research
The compound’s derivatives are explored in neuroscience, particularly in the development of novel 5-HT6 receptor antagonists. These antagonists have potential applications in treating various neurological disorders .
Synthetic Methodology Development
Researchers have focused on developing synthetic methodologies aimed at the aromatic moiety of indazoles. The compound serves as a key intermediate in creating diverse structures that can lead to the development of several pharmaceutical products .
Exploration of Natural Product Analogues
Given that the indazole nucleus is scarcely found in nature, synthetic analogues of natural products containing the indazole unit are of great interest3-Iodo-1-methyl-1H-indazole-6-carboxylic acid can be used to synthesize these analogues, contributing to the discovery of new biologically active compounds .
Safety and Hazards
The safety data sheet for a similar compound, “3-Methyl-1H-indazole-6-carboxylic acid”, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling the compound .
Propriétés
IUPAC Name |
3-iodo-1-methylindazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXOSLJBZZVXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1-methyl-1H-indazole-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




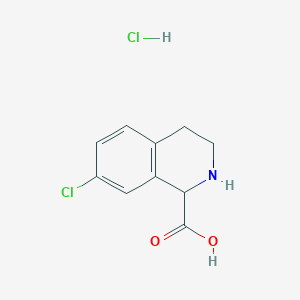
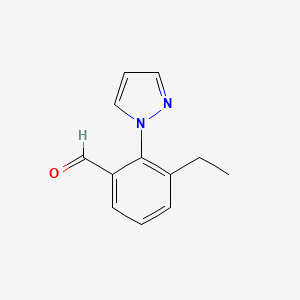
![4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1452332.png)
